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molecular formula C14H11F3O B1304653 2-(Trifluoromethyl)benzhydrol CAS No. 727-98-0

2-(Trifluoromethyl)benzhydrol

Cat. No. B1304653
M. Wt: 252.23 g/mol
InChI Key: RMAICPATZGPCIL-UHFFFAOYSA-N
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Patent
US07504522B2

Procedure details

This material was prepared from 2-(trifluoromethyl)phenylmagnesium bromide (16 mmol) and benzaldehyde (15 mmol) using the procedure described for compound (96) (3.7 g, 98%).
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
compound ( 96 )
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC=CC=1[Mg]Br.C(=O)C1C=CC=CC=1.[F:21][C:22]([F:39])([F:38])[C:23]1[CH:36]=[C:35](Cl)[CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[F:21][C:22]([F:38])([F:39])[C:23]1[CH:36]=[CH:35][CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)[Mg]Br)(F)F
Name
Quantity
15 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
compound ( 96 )
Quantity
3.7 g
Type
reactant
Smiles
FC(C1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C(C2=CC=CC=C2)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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